molecular formula C8H10F2N2 B1422545 (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine CAS No. 1183162-55-1

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine

Cat. No. B1422545
CAS RN: 1183162-55-1
M. Wt: 172.18 g/mol
InChI Key: IZQAMADABUKNJQ-UHFFFAOYSA-N
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Description

“(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is a chemical compound with the molecular formula C8H10F2N2 . It belongs to the family of substituted amines.


Molecular Structure Analysis

The molecular weight of “(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine” is 172.18 g/mol . The exact structure is not provided in the available resources.

Relevant Papers One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include "(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine" .

Scientific Research Applications

Medicinal Chemistry: Lipophilic Hydrogen Bond Donor

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine: is recognized for its role as a lipophilic hydrogen bond donor in medicinal chemistry . The presence of the difluoroethyl group can enhance the pharmacokinetic properties of therapeutic agents by improving their lipophilicity, which is crucial for drug-receptor interactions.

Organic Synthesis: Electrophilic Fluoroethylation

In organic synthesis, this compound is utilized for electrophilic fluoroethylation reactions . It can react with various nucleophiles, such as thiols, amines, and alcohols, introducing the difluoroethyl group into small molecules, which is often a challenging task.

Analytical Chemistry: Chromatography

In analytical chemistry, (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine can be used as a derivatization agent in chromatography to enhance the detection of compounds with poor chromophoric properties, improving analytical sensitivity and specificity .

Chemical Synthesis: Intermediate for Agrochemicals

This compound serves as an intermediate in the synthesis of agrochemicals. Its difluoroethyl group is a key moiety in several herbicides and pesticides, providing stability and selectivity in their mode of action .

properties

IUPAC Name

2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAMADABUKNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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